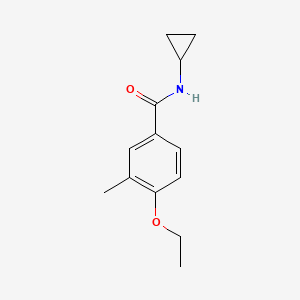![molecular formula C24H20N4O2S B4630126 N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4630126.png)
N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(2-pyridinyl)-4-quinolinecarboxamide
説明
N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(2-pyridinyl)-4-quinolinecarboxamide is a chemical compound belonging to a class of organic molecules that exhibit a wide range of biological activities. This compound is characterized by the presence of several heterocyclic rings, including benzothieno and quinoline moieties, which are known for their significance in medicinal chemistry due to their pharmacological properties.
Synthesis Analysis
The synthesis of related benzothienoquinoline carboxamides involves multi-step organic reactions, starting from precursor molecules such as methyl 2-amino-3-formylbenzoate through a modified Friedlander synthesis. Such syntheses often require the introduction of various functional groups to the core structure, enabling the generation of a diverse set of compounds for further biological evaluation (Chen et al., 2000).
Molecular Structure Analysis
The molecular structure of compounds in this class typically features a complex arrangement of atoms with multiple rings. These structures are often analyzed using techniques such as X-ray crystallography, providing insights into their three-dimensional conformations which are critical for understanding their chemical reactivity and interaction with biological targets. For example, certain N-substituted benzamides have been structurally characterized to reveal their molecular configurations (Mashevskaya et al., 2011).
科学的研究の応用
Heterocyclic Carboxamides as Potential Antipsychotic Agents
Research on heterocyclic carboxamides has demonstrated their potential as antipsychotic agents. Notably, compounds within this class, including analogs of N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(2-pyridinyl)-4-quinolinecarboxamide, have shown promising in vitro and in vivo activities. These compounds were found to exhibit potent activity in behavioral models predictive of antipsychotic activity, with reduced activity in models predictive of extrapyramidal side effects, indicating their therapeutic potential with possibly fewer side effects (Norman et al., 1996).
Fluorescent Anion Sensing
Dicationic derivatives of N-methylated quinolines, including those similar to the compound , have been developed for the efficient sensing of anions in aqueous environments. These compounds demonstrate the ability to bind and sense various anions through fluorescence quenching, highlighting their application in chemical sensing technologies (Dorazco‐González et al., 2014).
Synthesis of Complex Heterocycles
The synthesis of complex heterocycles, such as pyrrolopyridines and spirocyclic beta-lactams, from lithiated pyridine and quinoline carboxamides has been reported. These methodologies enable the construction of polycyclic heterocycles, illustrating the role of N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(2-pyridinyl)-4-quinolinecarboxamide analogs in facilitating the development of novel organic compounds (Clayden et al., 2005).
Cytotoxicity and Antitumor Activity
Substituted indenoquinoline and benzothienoquinoline carboxamides, structurally related to the compound of interest, have been synthesized and evaluated for their cytotoxicity against a panel of cell lines. These studies reveal that specific structural modifications can significantly enhance cytotoxic potency, providing insights into the design of anticancer agents (Chen et al., 2000).
Novel Radioligands for Peripheral Benzodiazepine Receptors
Quinoline-2-carboxamide derivatives have been labeled and evaluated as potential radioligands for the visualization of peripheral benzodiazepine receptors (PBR) using positron emission tomography (PET). These studies highlight the potential of such compounds in neuroimaging and the study of neuroinflammation and tissue injury (Matarrese et al., 2001).
特性
IUPAC Name |
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-pyridin-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2S/c25-22(29)21-15-8-2-4-11-20(15)31-24(21)28-23(30)16-13-19(18-10-5-6-12-26-18)27-17-9-3-1-7-14(16)17/h1,3,5-7,9-10,12-13H,2,4,8,11H2,(H2,25,29)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERXGGGTEGJFOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=N5)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-bromophenyl)sulfonyl]-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4630050.png)

![1-methyl-5-({[3-(1H-pyrazol-1-yl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4630065.png)
![3-[2-({[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-1,3-oxazolidin-2-one](/img/structure/B4630088.png)
![2-(4-fluorophenyl)-N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}acetamide](/img/structure/B4630096.png)
![2-chloro-N-[2-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4630105.png)
![N-ethyl-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4630112.png)
![4-(3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazin-2-yl)benzonitrile](/img/structure/B4630120.png)

![3-{[4-(dimethylamino)phenyl]amino}-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B4630141.png)
![4-(allylthio)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B4630142.png)
![4-[({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B4630143.png)
![ethyl 4-[2-(2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxo-1-piperazinyl)-2-oxoethyl]-1-piperazinecarboxylate](/img/structure/B4630154.png)